molecular formula C12H13Cl2NO2 B1490417 3-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one CAS No. 2098138-86-2

3-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one

Cat. No.: B1490417
CAS No.: 2098138-86-2
M. Wt: 274.14 g/mol
InChI Key: OGVXNZDZALVAQG-UHFFFAOYSA-N
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Description

The compound “3-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Structural Analysis and Molecular Conformations

  • Isomorphous and Isostructural Analysis : A study by (Blanco, Palma, Cobo, & Glidewell, 2012) examined closely related tetrahydro-1,4-epoxy-1-benzazepines, highlighting the isomorphous but not strictly isostructural nature of compounds with slight differences in molecular conformations and intermolecular interactions.
  • Hydrogen-Bonded Supramolecular Assembly : Another study focused on the hydrogen-bonded structures in tetrahydro-1,4-epoxy-1-benzazepines, revealing complex supramolecular assemblies in various dimensions (Blanco, Palma, Cobo, & Glidewell, 2012).

Chemical Properties and Reactivity

  • Hydrogen Bonding and Molecular Configuration : Research by (Gómez, Raysth, Palma, Cobo, Low, & Glidewell, 2008) and (Gómez, Sanabria, Palma, Bahsas, Cobo, & Glidewell, 2009) investigated aryl-substituted tetrahydro-1,4-epoxy-1-benzazepines, showing how changes in peripheral substituents can significantly impact hydrogen bonding patterns and molecular configurations.

Potential Medical Applications

Synthesis and X-ray Diffraction Analysis

  • Synthesis and Structural Data : The synthesis of related benzazepine derivatives and their X-ray powder diffraction patterns were examined, contributing to the understanding of their crystalline structures (Macías, Henao, Acosta, & Palma, 2011).

Solubility and Physicochemical Properties

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. It is always recommended to handle chemical compounds with appropriate safety measures .

Properties

IUPAC Name

3-chloro-1-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c13-4-3-12(16)15-5-6-17-11-2-1-10(14)7-9(11)8-15/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVXNZDZALVAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)CCCl)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one

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